

ME1111 In Vitro Susceptibility Testing: Application Notes and Protocols

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Compound of Interest

Compound Name: ME1111

Cat. No.: B608955

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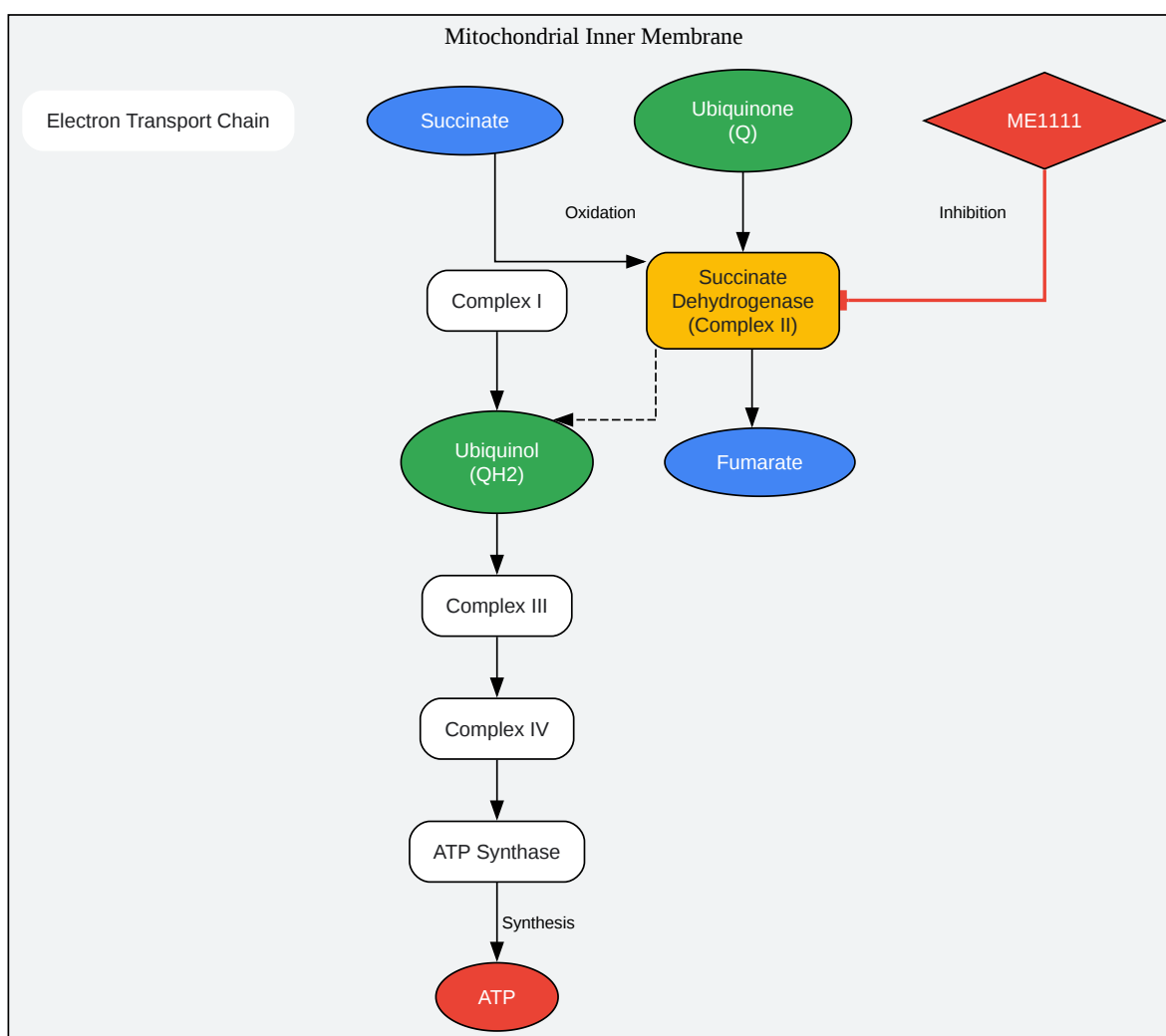
For Researchers, Scientists, and Drug Development Professionals

Introduction

ME1111 is a novel topical antifungal agent demonstrating potent activity against dermatophytes, the primary causative agents of onychomycosis (fungal nail infection).^{[1][2][3]} Its efficacy stems from a selective mechanism of action and the ability to penetrate the human nail plate.^{[1][3][4][5]} These application notes provide a comprehensive overview of **ME1111**'s antifungal profile and detailed protocols for in vitro susceptibility testing, designed to assist researchers in the evaluation of this promising compound.

Mechanism of Action

ME1111 functions as a potent and selective inhibitor of succinate dehydrogenase (complex II) within the mitochondrial electron transport chain of dermatophytes.^{[1][4][6][7]} This inhibition disrupts ATP production, ultimately leading to fungal cell death.^{[4][6]} Notably, **ME1111** displays significantly greater selectivity for fungal succinate dehydrogenase over the corresponding human enzyme, suggesting a favorable safety profile.^{[1][2][7]}



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Caption: Mechanism of action of **ME1111**, inhibiting succinate dehydrogenase (Complex II).

Antifungal Activity Spectrum

ME1111 has demonstrated potent in vitro activity primarily against dermatophytes. The most studied organisms are *Trichophyton rubrum* and *Trichophyton mentagrophytes*, which are responsible for the majority of onychomycosis cases.[\[3\]](#)[\[5\]](#)[\[7\]](#)

In Vitro Susceptibility Data

The following tables summarize the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) data for **ME1111** against key dermatophyte species.

Table 1: **ME1111** Minimum Inhibitory Concentration (MIC) Data

Organism	No. of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference
<i>Trichophyton rubrum</i>	400 (total dermatophytes)	0.12 - 0.5	0.125	0.25	[8] [9]
<i>Trichophyton mentagrophytes</i>	400 (total dermatophytes)	0.12 - 0.5	0.25	0.25	[8] [9]
Dermatophyte Strains	400	N/A	N/A	0.25	[7] [8]

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

Table 2: **ME1111** Minimum Fungicidal Concentration (MFC) Data

Organism	No. of Isolates	MFC Range (µg/mL)	MFC ₅₀ (µg/mL)	MFC ₉₀ (µg/mL)	Reference
Trichophyton rubrum	300 (total dermatophytes)	N/A	4	8	[8]
Trichophyton mentagrophytes	300 (total dermatophytes)	N/A	N/A	8	[7][8]

MFC₅₀ and MFC₉₀ represent the concentrations required to kill 50% and 90% of the isolates, respectively.

Table 3: Inhibitory Concentration (IC₅₀) of **ME1111** on Succinate Dehydrogenase Activity

Organism/Cell Line	IC ₅₀ (µg/mL)	Reference
Trichophyton rubrum	0.029	[1][2][5][7]
Trichophyton mentagrophytes	0.025	[1][2][5][7]
Human K562 cells	1.4	[7]
Human HepG2 cells	0.94	[7]

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 methodology for broth microdilution susceptibility testing of filamentous fungi, which has been validated for **ME1111**.[\[4\]](#)

Broth Microdilution MIC Assay

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

1. Preparation of **ME1111** Stock Solution:

- Prepare a stock solution of **ME1111** in dimethyl sulfoxide (DMSO).

- Further dilute the stock solution in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to create a series of twofold serial dilutions. The final concentrations should typically range from 0.008 to 8 µg/mL.

2. Inoculum Preparation:

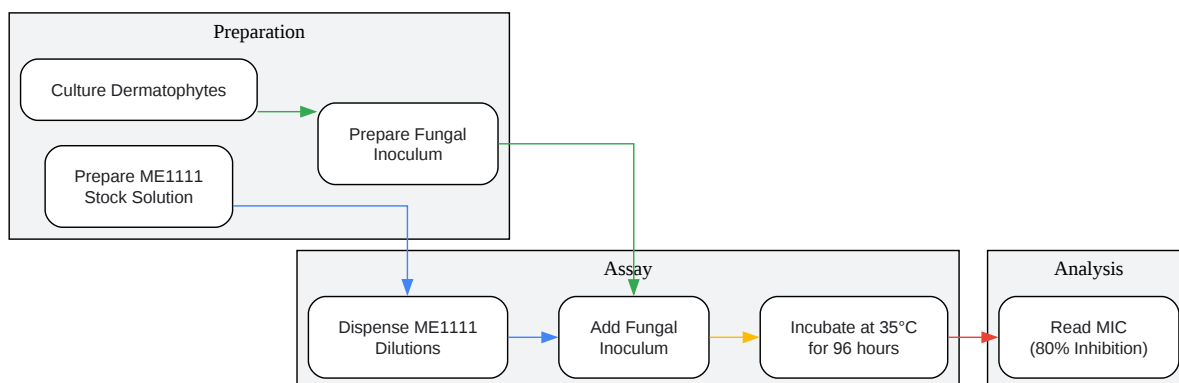
- Culture the dermatophyte isolates on potato dextrose agar (PDA) at 35°C for 4-7 days.
- Harvest conidia by flooding the agar surface with sterile saline and gently scraping the surface.
- Adjust the conidial suspension to a concentration of 1 to 3×10^3 CFU/mL using a spectrophotometer or hemocytometer.

3. Assay Procedure:

- Dispense 100 µL of each **ME1111** dilution into the wells of a 96-well microtiter plate.
- Add 100 µL of the adjusted fungal inoculum to each well.
- Include a growth control well (inoculum without drug) and a sterility control well (medium only).
- Incubate the plates at 35°C for 96 hours.

4. Reading the MIC:

- The MIC is defined as the lowest concentration of **ME1111** that causes at least 80% inhibition of growth compared to the growth control.^[4] This can be determined visually or by using a spectrophotometer.



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Caption: Workflow for the Broth Microdilution MIC Assay.

Minimum Fungicidal Concentration (MFC) Assay

This assay is performed as a follow-up to the MIC test to determine the concentration at which the antifungal agent is fungicidal.

1. Procedure:

- Following the determination of the MIC, take a 20 μ L aliquot from each well of the microtiter plate that shows no visible growth.
- Streak the aliquot onto a PDA plate.
- Incubate the PDA plates at 35°C for 72 hours or until growth is seen in the growth control subculture.

2. Reading the MFC:

- The MFC is the lowest concentration of **ME1111** that results in no fungal growth on the subculture plate.

Quality Control

For quality control, *Trichophyton rubrum* ATCC MYA-4438 and *Trichophyton mentagrophytes* ATCC 28185 are recommended as reference strains.[4] The acceptable MIC range for both strains is 0.12 to 1 µg/mL.[4]

Conclusion

ME1111 is a promising antifungal agent with a well-defined mechanism of action and potent activity against clinically relevant dermatophytes. The provided protocols, based on established CLSI standards, offer a reliable framework for the in vitro evaluation of **ME1111** and other antifungal compounds. Adherence to these standardized methods is crucial for generating reproducible and comparable data in the research and development of new antifungal therapies.

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